5-(Trifluoromethyl)-1-oxaspiro[2.5]octane-2-carbonitrile
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Overview
Description
5-(Trifluoromethyl)-1-oxaspiro[2.5]octane-2-carbonitrile is a chemical compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group. This compound is of interest in various fields of research due to its potential applications in medicinal chemistry, agrochemicals, and material science. The trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable moiety in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the formation of the spirocyclic ring system followed by the introduction of the trifluoromethyl group. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with a trifluoromethylating agent in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1-oxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and trifluoromethylating agents like trifluoromethyl iodide. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of trifluoromethylated derivatives .
Scientific Research Applications
5-(Trifluoromethyl)-1-oxaspiro[2.5]octane-2-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The spirocyclic structure may also contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic compounds and trifluoromethylated derivatives, such as:
- 5-(Trifluoromethyl)-1,2,4-triazoles
- 5-(Trifluoromethyl)-2-formylphenylboronic acid
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide .
Uniqueness
What sets 5-(Trifluoromethyl)-1-oxaspiro[2.5]octane-2-carbonitrile apart is its unique spirocyclic structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10F3NO |
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Molecular Weight |
205.18 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)6-2-1-3-8(4-6)7(5-13)14-8/h6-7H,1-4H2 |
InChI Key |
ONQPGNJFADNWIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2(C1)C(O2)C#N)C(F)(F)F |
Origin of Product |
United States |
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